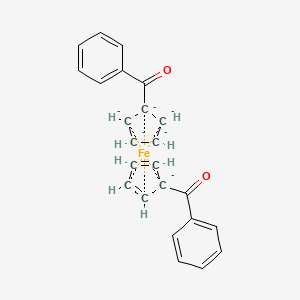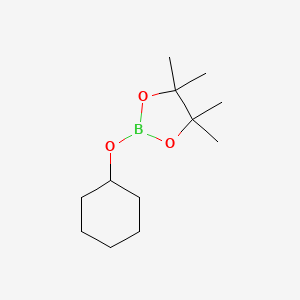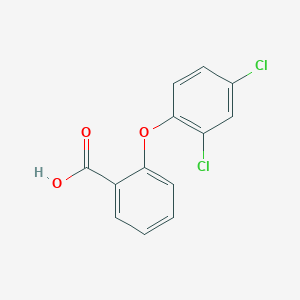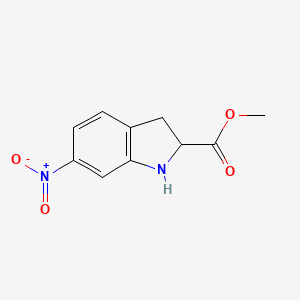
Methyl 2-bromo-6-fluorobenzoate
Overview
Description
Methyl 2-bromo-6-fluorobenzoate is a chemical compound with the molecular formula C8H6BrFO21. It has a molecular weight of 233.041. The compound is typically stored in a refrigerator and is a colorless to yellow to brown liquid1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of Methyl 2-bromo-6-fluorobenzoate. However, similar compounds are often synthesized through electrophilic aromatic substitution reactions or via diazonium coupling reactions2.Molecular Structure Analysis
The InChI code for Methyl 2-bromo-6-fluorobenzoate is 1S/C8H6BrFO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H31. This indicates that the molecule consists of a benzene ring substituted with a bromo group at the 2-position and a fluoro group at the 6-position. The benzoate ester group is attached to the benzene ring3.
Chemical Reactions Analysis
Specific chemical reactions involving Methyl 2-bromo-6-fluorobenzoate are not available in the sources I found. However, bromo and fluoro substituents on a benzene ring are typically involved in electrophilic aromatic substitution reactions and can undergo reactions with nucleophiles.Physical And Chemical Properties Analysis
Methyl 2-bromo-6-fluorobenzoate is a colorless to yellow to brown liquid1. It has a molecular weight of 233.041. The compound is typically stored in a refrigerator1.Scientific Research Applications
Synthesis and Reactivity
- Novel Synthesis Methods : Research on methyl 2-bromo-6-fluorobenzoate has led to novel synthesis methods for related compounds. For instance, the synthesis of 4H-1,4-Benzoxazines was achieved by reacting methyl 2-chloro-5-ethoxycarbonylamino-4-fluorobenzoate with 1-bromo-3,3-dimethyl-2-butanone, which unexpectedly yielded 4H-1,4-benzoxazine instead of the anticipated 4-oxazolin-2-one. This highlights the unpredictability and complexity in chemical reactions involving similar compounds (Kudo, Furuta, & Sato, 1996).
Environmental and Biological Studies
- Microbial Degradation : Studies on the microbial degradation of halogen-substituted benzoates, which are structurally similar to methyl 2-bromo-6-fluorobenzoate, have been conducted. Pseudomonas putida strain CLB 250 was found to utilize 2-bromo-, 2-chloro-, and 2-fluorobenzoate as carbon and energy sources, suggesting a potential environmental pathway for the degradation of these compounds (Engesser & Schulte, 1989).
Pharmacological Research
- Antimicrobial Activity : Compounds structurally similar to methyl 2-bromo-6-fluorobenzoate, such as fluorinated 2-arylbenzothiazoles, have been synthesized and evaluated for their antimicrobial activities. This suggests potential pharmacological applications for related compounds, possibly including methyl 2-bromo-6-fluorobenzoate (Saeed, Shaheen, Hameed, & Kazmi, 2010).
Electrochemical Analysis
- Electrochemical Reduction Studies : The electrochemical reduction of methylfluorobenzoates, compounds related to methyl 2-bromo-6-fluorobenzoate, has been analyzed using techniques like convolution potential sweep voltammetry. These studies provide insights into the electron-transfer processes and the stability of radical anions in these types of compounds (Muthukrishnan & Sangaranarayanan, 2010).
Safety And Hazards
Methyl 2-bromo-6-fluorobenzoate is classified under GHS07 for safety1. The hazard statements associated with this compound include H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation1. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area4.
Future Directions
The future directions of Methyl 2-bromo-6-fluorobenzoate are not specified in the sources I found. However, given its molecular structure, it could potentially be used in the synthesis of other organic compounds, particularly those involving electrophilic aromatic substitution reactions.
Please note that this information is based on the available sources and there might be more recent studies or data related to Methyl 2-bromo-6-fluorobenzoate.
properties
IUPAC Name |
methyl 2-bromo-6-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQFXIYFLBBLQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30479861 | |
| Record name | METHYL 2-BROMO-6-FLUOROBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30479861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-6-fluorobenzoate | |
CAS RN |
820236-81-5 | |
| Record name | METHYL 2-BROMO-6-FLUOROBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30479861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-bromo-6-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[3-(trifluoromethyl)phenyl]methyl]cyclopentanamine](/img/structure/B1365254.png)












